molecular formula C27H25N3O2S B2567561 N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide CAS No. 895649-01-1

N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide

Cat. No. B2567561
CAS RN: 895649-01-1
M. Wt: 455.58
InChI Key: YBHTWWXKYVWBAN-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide, also known as DPTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPTA is a thiol-containing compound that exhibits unique properties that make it a useful tool for studying various biological processes.

Scientific Research Applications

Glutaminase Inhibition

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a complex structural relation with the specified compound, has demonstrated potent and selective allosteric inhibition of kidney-type glutaminase (GLS). This enzyme plays a critical role in cancer cell metabolism, and its inhibition is considered a promising therapeutic strategy for cancer treatment. Analog synthesis and evaluation led to findings that some derivatives retain BPTES's potency while offering improved drug-like properties, including aqueous solubility and in vivo efficacy against lymphoma B cells (Shukla et al., 2012).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents has been explored. These compounds, related by structural motifs to the queried chemical, have been evaluated in vitro for antibacterial and antifungal activities, showing promising results against various microbial strains. This highlights the potential of these compounds in developing new antimicrobial therapies (Darwish et al., 2014).

Antioxidant and Anti-inflammatory Actions

Studies on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, which may share functional groups with the compound of interest, have assessed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research illustrates the broad pharmacological applications of such compounds, including their interactions with various biological targets and their potential benefits in treating inflammation and oxidative stress-related conditions (Faheem, 2018).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups in compounds, utilizing catalysts for the synthesis of intermediates in antimalarial drug production, exemplifies the chemical versatility and potential application in drug synthesis processes. This method offers a kinetically controlled synthesis, highlighting the compound's utility in the efficient production of pharmaceutical intermediates (Magadum & Yadav, 2018).

properties

IUPAC Name

N,N-diethyl-2-[(14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c1-3-30(4-2)24(31)17-33-27-22-16-21-20-13-9-8-10-18(20)14-15-23(21)32-26(22)28-25(29-27)19-11-6-5-7-12-19/h5-15H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHTWWXKYVWBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC4=CC=CC=C34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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